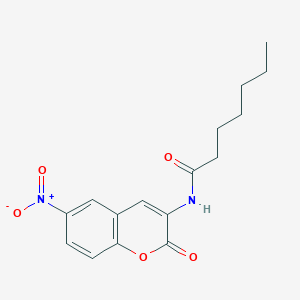

N-(6-Nitro-2-oxo-2H-chromen-3-yl)heptanamide

Description

N-(6-Nitro-2-oxo-2H-chromen-3-yl)heptanamide (CAS: 852-32-4) is a coumarin-derived compound featuring a nitro group at the 6-position of the chromen-2-one backbone and a heptanamide substituent at the 3-position. Coumarins are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This compound’s structural features position it as a candidate for applications in medicinal chemistry and materials science.

Propriétés

Numéro CAS |

852-32-4 |

|---|---|

Formule moléculaire |

C16H18N2O5 |

Poids moléculaire |

318.32 g/mol |

Nom IUPAC |

N-(6-nitro-2-oxochromen-3-yl)heptanamide |

InChI |

InChI=1S/C16H18N2O5/c1-2-3-4-5-6-15(19)17-13-10-11-9-12(18(21)22)7-8-14(11)23-16(13)20/h7-10H,2-6H2,1H3,(H,17,19) |

Clé InChI |

YXDVLGUASFCBKD-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCC(=O)NC1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Nitro-2-oxo-2H-chromen-3-yl)heptanamide typically involves the following steps:

Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Knoevenagel condensation reaction, where salicylaldehyde reacts with ethyl acetoacetate in the presence of a base such as piperidine.

Nitration: The chromen-2-one core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

Amidation: The final step involves the reaction of the nitrated chromen-2-one with heptanoyl chloride in the presence of a base like pyridine to form N-(6-Nitro-2-oxo-2H-chromen-3-yl)heptanamide.

Industrial Production Methods

Industrial production methods for N-(6-Nitro-2-oxo-2H-chromen-3-yl)heptanamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-(6-Nitro-2-oxo-2H-chromen-3-yl)heptanamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

Reduction: N-(6-Amino-2-oxo-2H-chromen-3-yl)heptanamide.

Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.

Hydrolysis: 6-Nitro-2-oxo-2H-chromen-3-carboxylic acid and heptanamide.

Applications De Recherche Scientifique

N-(6-Nitro-2-oxo-2H-chromen-3-yl)heptanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.

Mécanisme D'action

The mechanism of action of N-(6-Nitro-2-oxo-2H-chromen-3-yl)heptanamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chromen-2-one core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress or inflammation, contributing to its antioxidant and anti-inflammatory properties.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

N-(6-Nitro-2-oxo-2H-chromen-3-yl)acetamide (CAS: 787-63-3)

- Structural Differences : The acetamide derivative replaces the heptanamide chain with a shorter acetyl group.

- Applications : Acetamide derivatives of nitro-coumarins are often intermediates in synthesizing fluorescent probes or bioactive molecules, though specific biological data for this compound are unavailable .

N-(4-Aminophenyl)heptanamide (Compound 16)

- Structural Differences: This compound retains the heptanamide group but replaces the nitro-coumarin backbone with a 4-aminophenyl moiety.

- Biological Activity : Identified as a histone deacetylase (HDAC) inhibitor and HIV-1 latency-reversing agent in virtual screening studies. The heptanamide chain likely enhances binding to HDAC active sites via hydrophobic interactions .

- Key Findings :

N-[4-(Heptanoylamino)phenyl]heptanamide (Compound 17)

- Structural Differences : Features two heptanamide groups attached to a phenyl ring, creating a symmetrical structure.

- Biological Activity : Similar HDAC inhibitory activity to Compound 16 but with enhanced lipophilicity, suggesting improved cellular uptake .

- Thermodynamic Stability : The extended alkyl chains may contribute to higher thermal stability, though experimental data are lacking.

N-(2-Mercaptoethyl)heptanamide

- Structural Differences : Incorporates a thiol (-SH) group instead of the coumarin backbone.

- Applications: Used in forming self-assembled monolayers (SAMs) on metal surfaces. The heptanamide chain promotes ordered packing via van der Waals interactions, while the thiol group anchors the molecule to gold or silver surfaces .

- Comparative Insight : Unlike N-(6-nitro-2-oxo-2H-chromen-3-yl)heptanamide, this compound’s utility lies in materials science rather than bioactivity.

Data Table: Key Features of N-(6-Nitro-2-oxo-2H-chromen-3-yl)heptanamide and Analogs

Research Findings and Implications

- This is supported by the activity of heptanamide-containing HDAC inhibitors .

- Nitro-Coumarin Backbone : The nitro group may enhance electrophilicity, making the compound a candidate for nucleophilic substitution reactions or interactions with biological targets like enzymes or DNA .

- Gaps in Knowledge: Experimental data on the target compound’s solubility, stability, and specific bioactivity are absent in the provided evidence.

Activité Biologique

N-(6-Nitro-2-oxo-2H-chromen-3-yl)heptanamide is a synthetic compound derived from the coumarin family, characterized by its unique structural features, including a chromene moiety and a heptanamide side chain. This compound has garnered attention due to its potential biological activities, which are influenced by its chemical structure. This article explores the biological activity of N-(6-Nitro-2-oxo-2H-chromen-3-yl)heptanamide, presenting relevant data, case studies, and research findings.

Structural Characteristics

The compound's structure includes:

- Chromene Moiety : A bicyclic structure that contributes to various biological activities.

- Nitro Group : Located at the 6-position, enhancing reactivity and potential interactions with biological targets.

- Heptanamide Side Chain : May improve solubility and bioavailability compared to simpler derivatives.

Biological Activities

Research indicates that N-(6-Nitro-2-oxo-2H-chromen-3-yl)heptanamide exhibits several promising biological activities:

- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, suggesting potential for N-(6-Nitro-2-oxo-2H-chromen-3-yl)heptanamide in oxidative stress-related conditions.

- Anticancer Potential : Compounds with similar structures often show anticancer activities. The nitro group may play a role in modulating cellular pathways associated with cancer proliferation.

- Anti-inflammatory Effects : Coumarin derivatives have been studied for their ability to reduce inflammation, which may extend to N-(6-Nitro-2-oxo-2H-chromen-3-yl)heptanamide.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 7-Hydroxycoumarin | Coumarin | Anticoagulant |

| Umbelliferone | Coumarin | Antioxidant |

| Warfarin | Coumarin | Anticoagulant |

| N-(2-Oxo-3-indolyl)acetamide | Indole Derivative | Anticancer |

N-(6-Nitro-2-oxo-2H-chromen-3-yl)heptanamide's combination of the nitro group and heptanamide side chain may enhance its solubility and bioavailability compared to other coumarins, potentially leading to unique biological activities not observed in simpler derivatives .

Mechanistic Insights

Understanding the mechanism of action of N-(6-Nitro-2-oxo-2H-chromen-3-yl)heptanamide is crucial for elucidating its pharmacodynamics. Interaction studies have indicated that:

- The compound may interact with specific enzymes or receptors involved in inflammatory and cancer pathways.

Further in vitro and in vivo studies are necessary to fully characterize these interactions and their implications for therapeutic applications.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of coumarins, including N-(6-Nitro-2-oxo-2H-chromen-3-yl)heptanamide, to evaluate their biological efficacy. For instance:

- Histone Deacetylase Inhibition : Research has shown that certain coumarin derivatives can inhibit histone deacetylases (HDACs), which are critical in cancer biology. Although specific data on N-(6-Nitro-2-oxo-2H-chromen-3-yl)heptanamide is limited, similar compounds have demonstrated significant HDAC inhibitory activity .

- Cell Cycle Arrest : In studies involving related compounds, significant induction of cell cycle arrest was observed in cancer cell lines, indicating potential anticancer activity that warrants further investigation for N-(6-Nitro-2-oxo-2H-chromen-3-yl)heptanamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.